[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine
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Overview
Description
[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds between two organic groups . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often involving the use of palladium catalysts and boron reagents .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with specific properties .
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may serve as a model compound for understanding the interactions between halogenated organic molecules and biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antiviral, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
Mechanism of Action
The mechanism by which [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Used as a precursor in the synthesis of various organic compounds.
2-Bromo-5-fluorophenol: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
What sets [2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine apart from similar compounds is its specific combination of bromine and fluorine atoms on the phenyl ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specialized applications .
Properties
IUPAC Name |
N-[2-(2-bromo-5-fluorophenyl)ethyl]-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2N/c15-14-6-3-12(17)9-10(14)7-8-18-13-4-1-11(16)2-5-13/h1-6,9,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRMWLYIHYSYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC2=C(C=CC(=C2)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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